beta-Chlorostyrene
Description
However, its synthesis presents challenges. For instance, attempts to produce β-chlorostyrene via electrophilic chlorination of styrene using trichloroisocyanuric acid (TCCA) in dichloromethane led to oligomerization rather than the desired product, highlighting its reactivity under such conditions .
Properties
CAS No. |
622-25-3 |
|---|---|
Molecular Formula |
C8H7Cl |
Molecular Weight |
138.59 g/mol |
IUPAC Name |
[(E)-2-chloroethenyl]benzene |
InChI |
InChI=1S/C8H7Cl/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChI Key |
SBYMUDUGTIKLCR-SREVYHEPSA-N |
SMILES |
C1=CC=C(C=C1)C=CCl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCl |
Other CAS No. |
622-25-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Styrenes: 3-Bromo-β,β-difluorostyrene
3-Bromo-β,β-difluorostyrene (C₈H₅BrF₂) shares structural similarities with β-chlorostyrene but incorporates bromine and two fluorine atoms at the β-position (Figure 1). The presence of multiple halogens alters its electronic properties and reactivity. For example, bromine’s higher atomic weight and electronegativity compared to chlorine may influence bond polarization, while fluorine’s strong electron-withdrawing effects could reduce susceptibility to electrophilic attacks.
Chlorostyrene Isomers: α- vs. β-Substitution
Positional isomerism significantly impacts properties. While β-chlorostyrene has chlorine on the β-carbon of the vinyl group, α-chlorostyrene (chlorine on the α-carbon) would exhibit distinct steric and electronic effects. This difference could explain β-chlorostyrene’s propensity for oligomerization under electrophilic conditions, as noted in , whereas α-substituted derivatives might exhibit different reaction pathways .
Benzyl Chloride (PhCH₂Cl) and Benzal Chloride (PhCHCl₂)
These chlorinated toluene derivatives differ in substitution pattern but share reactivity traits with β-chlorostyrene. Benzyl chloride (PhCH₂Cl) is a primary alkyl halide, while benzal chloride (PhCHCl₂) is a geminal dihalide. Both are intermediates in organic synthesis, but β-chlorostyrene’s conjugated vinyl group enables addition polymerization, unlike the saturated benzyl derivatives. notes NMR signals for PhCH₂Br (4.44 ppm) and PhCHCl₂, suggesting distinct spectroscopic profiles compared to β-chlorostyrene, which would show vinyl proton resonances near 5–7 ppm .
Chlorinated Naphthalenes
Compounds like 1-chloronaphthalene (CAS 90-13-1) and 2-chloronaphthalene (CAS 91-58-7) are fully aromatic systems with chlorine substituents. Their planar structures and extended conjugation contrast with β-chlorostyrene’s non-planar vinyl group, leading to differences in applications. Chlorinated naphthalenes are historically used as dielectric fluids, whereas β-chlorostyrene’s applications are more niche, focusing on specialty polymers .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| β-Chlorostyrene | C₈H₇Cl | 138.59 | Chlorine at β-position of vinyl |
| 3-Bromo-β,β-difluorostyrene | C₈H₅BrF₂ | 223.43 | Bromine and fluorine at β-position |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | Chlorine on naphthalene ring |
Table 2: Reactivity Comparison
Research Findings and Challenges
- Synthesis Challenges : β-Chlorostyrene’s synthesis via TCCA and styrene fails due to competing oligomerization, necessitating alternative methods (e.g., radical chlorination at high temperatures).
- Applications : β-Chlorostyrene’s conjugated system makes it suitable for conductive polymers, whereas chlorinated naphthalenes are used in industrial fluids.
- Analytical Methods : Chemical analysis (e.g., NMR, LC-MS) is critical for characterizing these compounds, though ambiguous results may arise due to structural complexity.
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